molecular formula C19H22N2O3 B5804842 N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide

N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide

Cat. No. B5804842
M. Wt: 326.4 g/mol
InChI Key: WTCDDZWFXYODDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide, also known as EFP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. EFP belongs to the class of piperidinecarboxamide derivatives and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide in lab experiments is its potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer treatment. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide. One area of research could be to further investigate its mechanism of action and optimize its therapeutic potential. Another area of research could be to explore its potential as a treatment for inflammatory diseases. Additionally, research could be conducted to study the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in humans.

Synthesis Methods

N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide can be synthesized by reacting 2-furoic acid with 2-ethylphenylhydrazine to form 2-ethylphenylhydrazide-2-furoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine to form this compound.

Scientific Research Applications

N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of research is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-(2-ethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-14-6-3-4-7-16(14)20-18(22)15-9-11-21(12-10-15)19(23)17-8-5-13-24-17/h3-8,13,15H,2,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCDDZWFXYODDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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